Cas no 505080-90-0 (7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

505080-90-0 structure
Produktname:7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- CCG-290693
- 505080-90-0
- Oprea1_394824
- EU-0012051
- SR-01000908238-1
- SR-01000908238
- 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione
- F1064-0069
- Oprea1_755069
- 7-(4-fluorobenzyl)-1,3-dimethyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
- AB00673104-01
- AKOS000580469
- 7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione
- 1H-Purine-2,6-dione, 7-[(4-fluorophenyl)methyl]-3,7-dihydro-1,3-dimethyl-8-(propylthio)-
-
- Inchi: 1S/C17H19FN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3
- InChI-Schlüssel: LXJXWRKQLFDQMJ-UHFFFAOYSA-N
- Lächelt: N1(CC2=CC=C(F)C=C2)C2=C(N(C)C(=O)N(C)C2=O)N=C1SCCC
Berechnete Eigenschaften
- Genaue Masse: 362.12127520g/mol
- Monoisotopenmasse: 362.12127520g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 5
- Komplexität: 515
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 83.7Ų
- XLogP3: 3
Experimentelle Eigenschaften
- Dichte: 1.35±0.1 g/cm3(Predicted)
- Siedepunkt: 558.9±60.0 °C(Predicted)
- pka: -1.39±0.70(Predicted)
7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1064-0069-10mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
505080-90-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1064-0069-100mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
505080-90-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1064-0069-40mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
505080-90-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1064-0069-5mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
505080-90-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1064-0069-75mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
505080-90-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1064-0069-20μmol |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
505080-90-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1064-0069-2mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
505080-90-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1064-0069-50mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
505080-90-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1064-0069-10μmol |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
505080-90-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1064-0069-3mg |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
505080-90-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
7-(4-fluorophenyl)methyl-1,3-dimethyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Verwandte Literatur
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1. Caper tea
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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